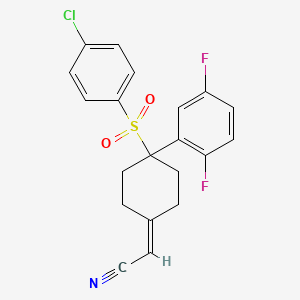
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile
Descripción general
Descripción
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile (abbreviated as 2-CPCA) is an organic compound with a unique chemical structure. It is a type of heterocyclic compound, which is a cyclic compound with two or more different elements as part of its ring structure. 2-CPCA has been studied extensively for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
1. Condensation Reactions
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile is involved in Knoevenagel-like condensation reactions with highly stabilized active methylene compounds, such as bis(phenylsulfonyl)methane. This process involves the combination of a Grignard reagent, TiCl4-activation of ketones, and N-methylmorpholine as a base (Torres & Ferraris, 1994), (Torres & Ferraris, 1995).
2. Interaction with Trifluoromethanesulfonic Acid
This compound interacts with trifluoromethanesulfonic acid, leading to the formation of various cations and neutral compounds. The specific products depend on the ratio of acetonitrile to trifluoromethanesulfonic acid (Salnikov et al., 2012).
3. Electrochemical Applications
It has applications in electrochemical studies. For example, it's used in the electrosynthesis of isothiazoles from sulfonyl-substituted 2-alkenenitrile, showcasing its versatility in electrochemical reactions (Kunugi et al., 1999).
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexylidene]acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClF2NO2S/c21-15-1-4-17(5-2-15)27(25,26)20(10-7-14(8-11-20)9-12-24)18-13-16(22)3-6-19(18)23/h1-6,9,13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECMLLLBOKRDRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=CC#N)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClF2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(4-Chlorophenylsulfonyl)-4-(2,5-difluorophenyl)cyclohexylidene)acetonitrile | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(1,3-Benzodioxol-5-yl)-2-oxoethyl]sulfanyl-6-pyridin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037809.png)
![6-Cyclopropyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B3037811.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3037812.png)
![4-(2-Chloro-benzyl)-2-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B3037813.png)
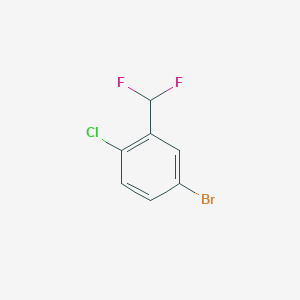
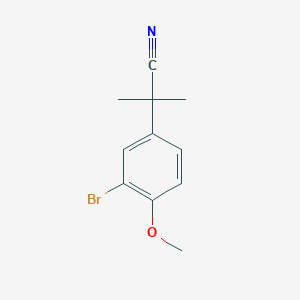
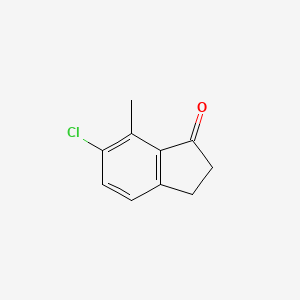
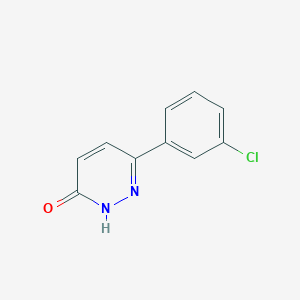
![3-([1,1'-Biphenyl]-4-yl)-2-acetamidopropanoic acid](/img/structure/B3037822.png)
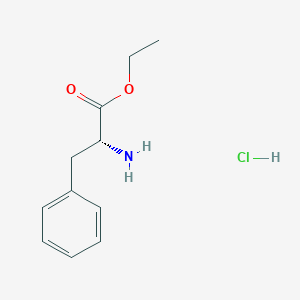
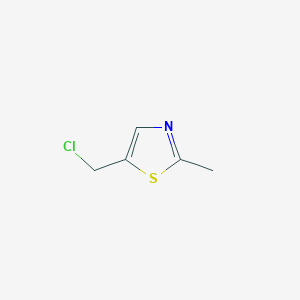
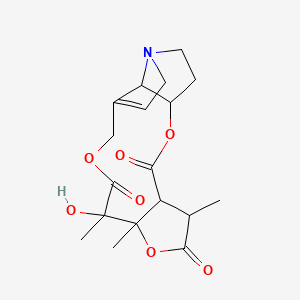
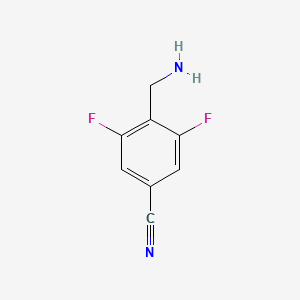
![2-amino-7-methyl-1',3',5-trioxospiro[7,8-dihydro-6H-chromene-4,2'-indene]-3-carbonitrile](/img/structure/B3037831.png)